3-(Chloromethyl)-2,4,6-trimethylpyridine
Overview
Description
3-(Chloromethyl)-2,4,6-trimethylpyridine is an organic compound belonging to the class of pyridines It is characterized by a pyridine ring substituted with three methyl groups at the 2, 4, and 6 positions, and a chloromethyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,4,6-trimethylpyridine typically involves the chloromethylation of 2,4,6-trimethylpyridine. One common method is the reaction of 2,4,6-trimethylpyridine with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl group at the 3 position. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar chloromethylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2,4,6-trimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the chloromethyl group can yield 3-methyl-2,4,6-trimethylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, and amines.
Oxidation Products: Pyridine N-oxides.
Reduction Products: 3-Methyl-2,4,6-trimethylpyridine.
Scientific Research Applications
3-(Chloromethyl)-2,4,6-trimethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicinal Chemistry: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industrial Applications: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2,4,6-trimethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modifying their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-Methyl-2,4,6-trimethylpyridine: Similar structure but without the chloromethyl group, resulting in different reactivity and applications.
3-(Bromomethyl)-2,4,6-trimethylpyridine: Similar to the chloromethyl derivative but with a bromine atom, which can affect the reactivity and selectivity in chemical reactions.
Uniqueness
3-(Chloromethyl)-2,4,6-trimethylpyridine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications.
Properties
IUPAC Name |
3-(chloromethyl)-2,4,6-trimethylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6-4-7(2)11-8(3)9(6)5-10/h4H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDSUUZCWBPRBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CCl)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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